1-Acetyl-1,2,4-triazole
Overview
Description
1-Acetyl-1,2,4-triazole is a chemical compound that is part of the triazole family, which is characterized by the presence of a five-membered ring containing three nitrogen atoms. The acetyl group attached to the triazole ring indicates that it has undergone a process of acetylation, which can affect its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals and agriculture.
Synthesis Analysis
The synthesis of 1-acetyl-1,2,4-triazole derivatives can be achieved through various methods. One approach involves the acetylation of 5-amino-1H-[1,2,4]triazole, which can lead to a mixture of isomers. However, a selective annular monoacetylation can be obtained by using acetic anhydride in a dimethylformamide solution, resulting in the formation of 1-acetyl-3-amino-1H-[1,2,4]triazole as an intermediate . Another method for synthesizing triazole derivatives is the addition of bromomagnesium acetylides to azides, which can yield 1,5-disubstituted-1,2,3-triazoles with improved yields . Additionally, a metal-free synthesis route using primary amines, 1,3-dicarbonyls, and tosyl azide has been reported for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 1-acetyl-1,2,4-triazole derivatives is characterized by the presence of an acetyl group attached to the nitrogen atom of the triazole ring. This modification can influence the reactivity and stability of the molecule. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to a decrease in susceptibility to further acetylation, indicating a change in the molecule's reactivity .
Chemical Reactions Analysis
1-Acetyl-1,2,4-triazole derivatives can participate in various chemical reactions. The acetylation process itself can lead to different products depending on the reaction conditions, such as temperature and the presence of solvents or catalysts. For example, neat acetic anhydride at room temperature can afford diacetylated derivatives from 5-amino-1H-[1,2,4]triazole . Furthermore, the 1,3-dipolar cycloaddition reaction is a common method to synthesize substituted 1,2,3-triazoles, which can then be further modified to produce compounds with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-acetyl-1,2,4-triazole derivatives are influenced by the substituents on the triazole ring. For instance, the introduction of an acetyl group can affect the molecule's solubility, boiling point, and melting point. The spectroscopic properties, such as IR and NMR spectra, are also altered by acetylation, which can be used to confirm the structure and purity of the synthesized compounds . Additionally, some triazole derivatives exhibit fluorescent behavior, which can be affected by the presence of electron-withdrawing or electron-donating substituents .
Scientific Research Applications
Inhibition of Lipogenesis
1-Acetyl-1,2,4-triazole derivatives have been found to inhibit lipogenesis in isolated rat hepatocytes. This inhibition occurs without affecting acetyl-CoA carboxylase activity in homogenates of hepatocytes. Interestingly, these derivatives show a more significant inhibition of cholesterogenesis in hepatocytes compared to fatty acid synthesis (Beynen et al., 1981).
Anti-Cancer Applications
Triazole-based acetamides, including derivatives of 1-Acetyl-1,2,4-triazole, have shown potential as anti-cancer agents. Specifically, certain derivatives have demonstrated significant anti-proliferative activity against the HepG2 cell line, a type of liver carcinoma. Molecular docking studies indicate these compounds may bind effectively to key enzymes in cancer pathways (Akhter et al., 2023).
Antipyretic Effect
1,2,4-Triazole derivatives have been researched for their antipyretic (fever-reducing) effects. Certain derivatives were found to be more effective than acetylsalicylic acid in reducing body temperature in experimental models, indicating their potential as antipyretic drugs (Shcherbyna, 2018).
Antitumoral and Cytotoxic Activities
A series of 1,2,4-triazole compounds have exhibited significant antitumoral and cytotoxic activities, particularly in human colon cancer cell lines. These compounds have also shown potential as antioxidant agents in biological systems (Timur et al., 2018).
Chemical Synthesis and Biological Evaluation
1,2,4-Triazole and its derivatives have been extensively studied for their diverse biological activities. Research efforts have focused on developing new synthesis methods and evaluating biological targets, indicating the broad applicability of these compounds in medicinal chemistry (Ferreira et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166066 | |
Record name | 1-Acetyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1,2,4-triazole | |
CAS RN |
15625-88-4 | |
Record name | 1-Acetyl-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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